2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide
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Overview
Description
2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide (let’s call it Compound X for brevity) is a complex organic molecule with a fused heterocyclic structure.
Structure: Its chemical formula is C22H16N4O6, and its structure consists of a chromeno[2,3-B]pyridine core appended with amino groups, hydroxyl groups, and a cyanide moiety.
Biological Relevance: Compound X has drawn attention due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several steps. One approach involves the Pd-catalyzed C-N cross-coupling reaction between 5-bromo-benzo[1,3]dioxole and a fused heteroaryl halide.
Reaction Conditions: The reaction typically occurs in the presence of PdCl2, xantphos ligand, and Cs2CO3 in an appropriate solvent (e.g., toluene) at elevated temperatures.
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Compound X serves as a valuable scaffold for designing novel anticancer agents based on its unique structure.
Biology and Medicine: Researchers explore its potential as an antitubulin agent, affecting microtubule assembly and cell cycle progression.
Industry: Its synthetic versatility makes it relevant for drug development.
Mechanism of Action
Cell Cycle Arrest: Compound X induces cell cycle arrest at the S phase, disrupting cell division.
Apoptosis: It triggers apoptosis in cancer cells, likely through microtubule modulation.
Comparison with Similar Compounds
Uniqueness: Compound X stands out due to its fused heterocyclic core and specific functional groups.
Similar Compounds: Other related compounds include benzidine derivatives , 2,4-diaminopyrimidine-based molecules , and indole-containing anticancer agents .
Properties
Molecular Formula |
C22H18N4O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2,4-diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N4O6/c1-28-18-11(6-14-19(20(18)29-2)31-8-30-14)15-10-4-3-9(27)5-13(10)32-22-16(15)17(24)12(7-23)21(25)26-22/h3-6,15,27H,8H2,1-2H3,(H4,24,25,26) |
InChI Key |
YRCYRHKVUCZTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C4=C(C=C(C=C4)O)OC5=C3C(=C(C(=N5)N)C#N)N)OCO2)OC |
Origin of Product |
United States |
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